2,4-Diiodo-3-hydroxy-6-methylpyridine
Overview
Description
2,4-Diiodo-3-hydroxy-6-methylpyridine is a chemical compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine atoms at positions 2 and 4, along with a hydroxyl group at position 3 and a methyl group at position 6, makes this compound unique and interesting for various chemical applications.
Preparation Methods
The synthesis of 2,4-Diiodo-3-hydroxy-6-methylpyridine typically involves the iodination of 3-hydroxy-6-methylpyridine. . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under controlled temperature conditions to ensure the selective iodination of the pyridine ring.
Chemical Reactions Analysis
2,4-Diiodo-3-hydroxy-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,4-Diiodo-3-hydroxy-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where iodine-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-3-hydroxy-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways. The hydroxyl group can also participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
2,4-Diiodo-3-hydroxy-6-methylpyridine can be compared with other similar compounds such as:
2-Hydroxy-6-methylpyridine: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3-Hydroxy-2-iodo-6-methylpyridine:
2,4-Diiodo-6-methylpyridine: Lacks the hydroxyl group, which influences its chemical properties and biological activity.
These comparisons highlight the unique features of this compound, particularly its dual iodine substitution and hydroxyl functionality, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-diiodo-6-methylpyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABSESGTIATYAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)I)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698168 | |
Record name | 2,4-Diiodo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934965-62-5 | |
Record name | 2,4-Diiodo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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